4-Nitrophthalamide

Description

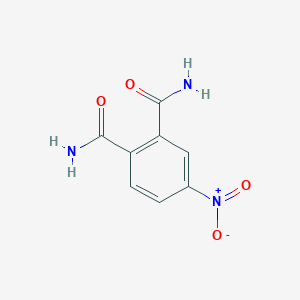

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H,(H2,9,12)(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCDSCYRIROFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065360 | |

| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-53-9 | |

| Record name | 4-Nitro-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophthalamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nitrophthalamide from Phthalimide

This guide provides a comprehensive overview of the synthesis of 4-nitrophthalamide, a crucial intermediate in the production of various fine chemicals, including azo dyes and pharmaceuticals.[1][2] The following sections delve into the underlying chemical principles, a detailed experimental protocol, and critical safety considerations for researchers, scientists, and professionals in drug development.

Theoretical Framework: The Chemistry of Nitration

The synthesis of 4-nitrophthalamide from phthalimide is achieved through an electrophilic aromatic substitution reaction, specifically, nitration. This reaction introduces a nitro group (-NO2) onto the aromatic ring of the phthalimide molecule.

Mechanism of Electrophilic Aromatic Substitution:

The nitration of phthalimide is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Step 1: Formation of the Nitronium Ion

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The electron-rich aromatic ring of phthalimide attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The imide group is a deactivating group, meaning it withdraws electron density from the aromatic ring, making the reaction slower than the nitration of benzene. It is a meta-director; however, the presence of the benzene ring fused to the five-membered ring alters the directing effects. The nitration of phthalimide predominantly yields the 4-nitro isomer, with the 3-nitro isomer as a minor product.

Step 3: Deprotonation A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding 4-nitrophthalamide.

Figure 2: Step-by-step experimental workflow for 4-nitrophthalamide synthesis.

Key Experimental Parameters and Rationale

The success of this synthesis hinges on the careful control of several key parameters.

| Parameter | Optimal Condition | Rationale |

| Temperature | 10-15°C during addition | Controls the exothermic reaction, preventing side reactions and ensuring safety. |

| Reaction Time | Overnight | Allows the reaction to proceed to completion, maximizing the yield. |

| Acid Ratio (HNO₃:H₂SO₄) | ~1:4.5 by volume | Ensures the complete formation of the nitronium ion, driving the reaction forward. [2] |

| Quenching | Slow addition to ice | Prevents a rapid increase in temperature that could lead to product decomposition. |

| Washing | Multiple washes with ice water | Removes residual acids, which is crucial for the purity of the final product. |

An optimized process with a nitric acid to sulfuric acid ratio of 1:4.5 at a temperature of 25°C for 10 hours has been reported to achieve a yield of over 82%. [2][4]

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with extreme caution.

-

Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns. [5][6]Nitric acid fumes and nitrogen dioxide are toxic upon inhalation. [5]* Exothermic Reaction: The reaction is highly exothermic, and a runaway reaction can lead to an explosion. [7]* Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat. [5]* Engineering Controls: The entire procedure must be performed in a well-ventilated fume hood. [5]An emergency eyewash and shower station should be readily accessible. [5]* Waste Disposal: Nitric acid waste should be segregated from other waste streams and neutralized before disposal according to institutional guidelines. [8]

Characterization of 4-Nitrophthalamide

The identity and purity of the synthesized 4-nitrophthalamide can be confirmed using various analytical techniques:

-

Melting Point: A sharp melting point at the literature value (around 198°C) is a good indicator of purity. [3]* Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and the imide carbonyl groups (around 1780 and 1720 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the product and quantifying any impurities, such as the 3-nitro isomer. [9]

Conclusion

The synthesis of 4-nitrophthalamide from phthalimide is a well-established yet demanding procedure that requires a thorough understanding of the reaction mechanism and strict adherence to safety protocols. By carefully controlling the experimental parameters, a high yield of pure product can be achieved. This guide provides a solid foundation for researchers and professionals to safely and successfully perform this important chemical transformation.

References

-

PrepChem. Synthesis of 4-nitrophthalamide (I). [Link]

-

Organic Syntheses. 4-nitrophthalimide. [Link]

-

YouTube. Nitration reaction safety. [Link]

-

National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. [Link]

-

University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. [Link]

-

Semantic Scholar. Synthesis of 4-nitrophthalimide. [Link]

-

Organic Syntheses. 4-nitrophthalic acid. [Link]

-

VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]

-

University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident. [Link]

Sources

- 1. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophthalimide

Introduction: Situating 4-Nitrophthalimide in Modern Chemistry

4-Nitrophthalimide (IUPAC Name: 5-nitroisoindole-1,3-dione) is a pivotal fine chemical intermediate that serves as a foundational building block in a multitude of synthetic applications.[1] As a derivative of phthalimide, it possesses a unique combination of a robust aromatic core, a reactive imide group, and an electron-withdrawing nitro group. This distinct electronic and structural profile makes it a precursor of significant interest in the synthesis of pharmaceuticals, high-performance azo dyes, and advanced fluorescent probes.[1][2][3] Understanding its core physicochemical properties is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, designing efficient purification protocols, and unlocking its full synthetic potential in drug discovery and materials science. This guide provides a comprehensive analysis of these properties, grounded in experimental data and established scientific methodologies.

Molecular Identity and Structural Characteristics

A precise understanding of a molecule begins with its fundamental structure and identifiers.

Chemical Structure

The structure of 4-Nitrophthalimide consists of a benzene ring fused to a five-membered heterocyclic ring containing an imide functional group, with a nitro group substituted at the 4-position of the phthalic moiety.

Caption: 2D Chemical Structure of 4-Nitrophthalimide.

Key Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 5-nitroisoindole-1,3-dione | [4] |

| CAS Number | 89-40-7 | [4][5] |

| Molecular Formula | C₈H₄N₂O₄ | [4][5] |

| Molecular Weight | 192.13 g/mol | [4][5] |

| Canonical SMILES | C1=CC2=C(C=C1[O-])C(=O)NC2=O | [4] |

| InChIKey | ANYWGXDASKQYAD-UHFFFAOYSA-N | [4][5] |

Core Physicochemical Properties

The utility of 4-Nitrophthalimide in synthesis and formulation is dictated by its physical and chemical properties. These data are crucial for process design, including reaction setup, solvent selection for crystallization, and purification strategies.

| Property | Value | Notes and Conditions | Source(s) |

| Appearance | Yellow powder / powder to crystal | At room temperature | [4][5] |

| Melting Point | 195-206 °C | Ranges reported include 195-199°C, 201-202°C, and 206°C. The range reflects variance in purity. | [5][6][7] |

| Boiling Point | ~328.09 °C | This is a rough estimate and decomposition may occur. | [5] |

| Density | ~1.55 - 1.72 g/cm³ | Values are typically estimates or derived from crystallographic data. | [5][7][8] |

| Water Solubility | <0.01 g/100 mL | Insoluble in water at 18 °C. | [4][5] |

| pKa | 7.79 ± 0.20 | This is a predicted value. | [5] |

Solubility Profile in Organic Solvents

Solubility is a critical parameter for reaction chemistry and, most importantly, for purification by recrystallization. The isomeric byproduct, 3-nitrophthalimide, is often generated during synthesis, making selective crystallization essential for achieving high purity.[9] Extensive studies have been conducted to quantify the solubility of 4-Nitrophthalimide in various organic solvents.

The mole fraction solubility increases with temperature across all tested solvents.[9][10] At a given temperature, the solubility follows this general trend:

N,N-Dimethylformamide (DMF) > Cyclohexanone > 1,4-Dioxane ≈ Acetone ≈ 2-Butanone > Ethyl Acetate > Acetonitrile > Methanol > Ethanol > Isopropanol > Chloroform [9][10]

This trend highlights that polar aprotic solvents like DMF are highly effective at solvating 4-Nitrophthalimide, which is crucial information for researchers designing purification protocols.[9][11]

Spectroscopic Profile

Structural elucidation and purity assessment of 4-Nitrophthalimide rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available.[4][12][13] The aromatic protons exhibit characteristic shifts in the downfield region, influenced by the electron-withdrawing effects of the nitro and imide groups.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to N-H stretching of the imide, C=O stretching of the carbonyl groups, and symmetric/asymmetric stretching of the aromatic nitro group.[4][14][15]

-

Mass Spectrometry (MS): Mass spectral data confirm the molecular weight of the compound, with a molecular ion peak observed at m/z 192.[4]

Authoritative spectral data can be accessed through public databases such as PubChem and commercial databases like SpectraBase.[4][13]

Synthesis and Reactivity Insights

Synthesis Pathway: Nitration of Phthalimide

The most common and industrially relevant synthesis of 4-Nitrophthalimide is the electrophilic nitration of phthalimide.[1][5][16] The causality behind this choice of reaction is the activation of the nitrating agent and the controlled nature of the electrophilic aromatic substitution.

-

Mechanism: The reaction involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. This powerful electrophile then attacks the electron-rich benzene ring of the phthalimide.

Caption: Experimental workflow for the synthesis of 4-Nitrophthalimide.

Chemical Reactivity

4-Nitrophthalimide is a stable, combustible solid.[5][8] Its reactivity is dominated by the functional groups present:

-

Nitro Group: The nitro group can be readily reduced to an amine (4-aminophthalimide), which is a key step in the synthesis of azo dyes and other complex molecules.[1]

-

Imide Group: The N-H proton is acidic and can be deprotonated by a base. The imide can also be hydrolyzed under certain conditions.[4]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, moisture, and water.[5]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, meaning the steps are chosen to ensure a high-purity outcome that can be verified by standard analytical methods.

Protocol: Synthesis of 4-Nitrophthalimide

This protocol is a modification of the method described by Levy and Stephen, optimized for yield and purity.[1][16]

Objective: To synthesize high-purity 4-Nitrophthalimide from phthalimide.

Methodology:

-

Preparation of Nitrating Mixture (Causality: Generation of NO₂⁺ Electrophile):

-

In a four-necked flask equipped with a mechanical stirrer and a thermometer, place 8.4 mL of fuming nitric acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 31.6 mL of concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 15 °C. The exothermicity of mixing strong acids necessitates slow addition and efficient cooling to prevent runaway reactions and ensure the stability of the nitronium ion.

-

-

Nitration Reaction (Causality: Controlled Electrophilic Substitution):

-

Once the acid mixture is prepared and cooled, add 20.0 g of phthalimide in one portion while stirring vigorously.

-

Maintain the temperature between 10-15 °C during the initial phase.

-

Allow the reaction to stir at room temperature for 10 hours. This extended reaction time ensures maximum conversion.[1]

-

-

Product Isolation (Causality: Precipitation and Removal of Acid):

-

Slowly and carefully pour the yellow reaction mixture onto 112.5 g of crushed ice with vigorous stirring. The addition of the reaction mixture to ice serves two purposes: it quenches the reaction and precipitates the organic product, which is insoluble in the aqueous acidic medium.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the solid cake thoroughly with large portions of ice water (e.g., 4 x 100 mL) until the filtrate is neutral to litmus paper. This step is critical to remove any residual strong acids, which would interfere with purification and could be a safety hazard.

-

-

Purification (Causality: Purity Enhancement via Recrystallization):

-

Dry the crude product.

-

Recrystallize the solid from 95% ethanol. Ethanol is an excellent choice as 4-Nitrophthalimide has good solubility in hot ethanol and poor solubility in cold ethanol, allowing for high recovery of pure crystals upon cooling.[16]

-

Collect the purified crystals by filtration and dry them.

-

Validation: The purity of the final product should be confirmed by measuring its melting point (expected: ~198-202 °C) and comparing its IR or NMR spectrum against a known standard.[1][16]

Protocol: Determination of Solubility via Isothermal Dissolution Equilibrium

Objective: To accurately measure the solubility of 4-Nitrophthalimide in a given solvent at various temperatures.

Methodology:

-

Sample Preparation:

-

Prepare several sealed vials, each containing a known volume of the desired solvent (e.g., ethanol, acetone, DMF).

-

Add an excess amount of 4-Nitrophthalimide to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at equilibrium is essential.

-

-

Equilibration (Causality: Achieving Saturation):

-

Place the vials in a constant temperature water bath shaker set to the desired temperature (e.g., 298.15 K).

-

Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous shaking to ensure the solution reaches saturation.

-

-

Sample Analysis (Causality: Accurate Quantification):

-

After equilibration, stop the shaking and allow the solid to settle for several hours at the same constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent any solid particles from being sampled.

-

Dilute the sample with a suitable mobile phase and analyze the concentration of 4-Nitrophthalimide using a validated High-Performance Liquid Chromatography (HPLC) method.[9][17]

-

-

Data Correlation:

-

Repeat the experiment at different temperatures (e.g., from 278.15 K to 323.15 K) to determine the temperature dependence of solubility.

-

The experimental data can be correlated using thermodynamic models like the modified Apelblat equation to describe the solubility behavior.[9]

-

Validation: The reliability of the method is validated by the consistency of results across replicate measurements and the goodness of fit of the data to established thermodynamic models.

Applications in Drug Development and Chemical Synthesis

The true value of 4-Nitrophthalimide is realized in its downstream applications.

-

Pharmaceutical Intermediate: It is a key starting material for intermediates used in the synthesis of drugs like the antidepressant Citalopram.[1][9]

-

Dye Synthesis: Its derivative, 4-aminophthalimide, is a crucial component in the manufacturing of azo dyes.[1]

-

Fluorescent Probes: The phthalimide core is a known fluorophore, and the nitro group acts as a fluorescence quencher. This "on/off" capability makes 4-nitrophthalimide derivatives excellent candidates for designing probes to detect specific biological conditions, such as tumor hypoxia.[2][18]

-

Agrochemicals: It serves as a precursor in the synthesis of certain pesticides and herbicides.[3][19]

Safety and Handling

As a laboratory chemical, proper handling of 4-Nitrophthalimide is essential.

-

GHS Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[4]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[5]

References

-

Title: 4-Nitrophthalimide | C8H4N2O4 | CID 6969 Source: PubChem, National Center for Biotechnology Information URL: [Link][4]

-

Title: 4-nitrophthalimide Source: Organic Syntheses Procedure URL: [Link][16]

-

Title: Synthesis of 4-nitrophthalamide (I) Source: PrepChem.com URL: [Link]

-

Title: Cas 41663-84-7,4-Nitro-N-methylphthalimide Source: LookChem URL: [Link]

-

Title: 4 Nitrophthalimide Manufacturer,Supplier and Exporter from India Source: Kaival Impex URL: [Link]

-

Title: 4-Nitrophthalimide (CAS No 89-40-7) Manufacturers, Suppliers, Exporters Source: Tradeindia URL: [Link][6]

-

Title: 4-Nitrophthalimide Source: CAS Common Chemistry URL: [Link][7]

-

Title: Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link][9]

-

Title: The Role of 4-Nitro-N-methylphthalimide in Modern Chemical Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link][19]

-

Title: Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link][11]

-

Title: Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents Source: ResearchGate URL: [Link][10]

-

Title: Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide Source: Journal of Chemical & Engineering Data URL: [Link]

-

Title: 4-Nitrophthalimide - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL: [Link][13]

-

Title: Preparation method of 4-nitrophthalonitrile Source: Eureka | Patsnap URL: [Link]

-

Title: Separation of 4-Nitrophthalimide on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link][17]

-

Title: Leveraging 4-Nitrophthalimide for Superior Fluorescent Probes Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link][2]

-

Title: (PDF) 4-Nitrophthalonitrile Source: ResearchGate URL: [Link]

-

Title: MATERIAL SAFETY DATA SHEETS 4-NITROPHTHALIMIDE Source: Cleanchem Laboratories URL: [Link]

-

Title: Experimental and Theoretical Thermochemistry of the Isomers: 3- and 4-Nitrophthalimide Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: FT-IR Results of 4- Nitrophthalonitrile Source: ResearchGate URL: [Link]

-

Title: 1,2-Benzenedicarboxamide, 4-nitro- | C8H7N3O4 | CID 83167 Source: PubChem URL: [Link][15]

-

Title: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) Source: Human Metabolome Database URL: [Link]

-

Title: 4-Nitrophthalimide | CAS#:89-40-7 Source: Chemsrc URL: [Link][8]

-

Title: (PDF) 4-Nitrophthalamide Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia Source: MDPI URL: [Link][18]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 6. 4-Nitrophthalimide (CAS No 89-40-7) Manufacturers, Suppliers, Exporters [tradeindia.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 4-Nitrophthalimide | CAS#:89-40-7 | Chemsrc [chemsrc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-Nitrophthalimide(89-40-7) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 4-Nitrophthalimide(89-40-7) IR Spectrum [m.chemicalbook.com]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 4-Nitrophthalimide | SIELC Technologies [sielc.com]

- 18. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]

- 19. nbinno.com [nbinno.com]

- 20. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 4-Nitrophthalimide and its Derivative, 4-Nitrophthalamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of two closely related but distinct chemical compounds: 4-Nitrophthalimide and 4-Nitrophthalamide. While the latter is the specific subject of the topic, a thorough understanding necessitates a detailed examination of its common precursor, 4-Nitrophthalimide, which is a cornerstone intermediate in various synthetic applications. This document delineates the synthesis, properties, and applications of both molecules, offering field-proven insights and validated protocols essential for laboratory and development settings.

Part 1: 4-Nitrophthalimide - The Versatile Precursor

4-Nitrophthalimide (CAS 89-40-7) is a highly valuable intermediate in organic synthesis.[1][2] Its utility stems from the presence of two key functional groups: the phthalimide moiety and the nitro group. The imide ring can be opened or used in reactions like the Gabriel synthesis, while the nitro group can be readily reduced to an amine, providing a synthetic handle for a wide array of chemical transformations. This versatility makes it a critical building block in the pharmaceutical, dye, and materials science industries.[2][3]

Chemical Identity and Structure

4-Nitrophthalimide, systematically named 5-nitroisoindole-1,3-dione, is an aromatic compound featuring a benzene ring fused to a five-membered imide ring, with a nitro group substituted at the 4-position of the phthalic backbone.[4][5]

-

CAS Number: 89-40-7[4]

-

Molecular Formula: C₈H₄N₂O₄[4]

-

Molecular Weight: 192.13 g/mol [4]

-

Synonyms: 5-Nitrophthalimide, 5-Nitro-1H-isoindole-1,3(2H)-dione[4][5]

-

SMILES: C1=CC2=C(C=C1[O-])C(=O)NC2=O[4]

Physicochemical Properties

The physical and chemical characteristics of 4-Nitrophthalimide dictate its handling, storage, and reaction conditions. It is typically a stable, slight yellow crystalline powder.[1]

| Property | Value | Source(s) |

| Appearance | Slight yellow to off-white crystalline powder | [1] |

| Melting Point | 195-202 °C | [6] |

| Water Solubility | <0.01 g/100 mL at 18 °C | [7] |

| Stability | Stable under normal conditions. Combustible. | [1] |

| Incompatibilities | Moisture, water, strong oxidizing agents, strong bases. | [1] |

| Storage | Store at room temperature in a dry, sealed container. | [1] |

Synthesis and Mechanism: Nitration of Phthalimide

The primary industrial synthesis of 4-Nitrophthalimide involves the electrophilic aromatic substitution of phthalimide.[1] This reaction utilizes a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The choice of a strong acid mixture and controlled temperature is critical. The reaction is highly exothermic, and maintaining a low temperature (10-15°C) is essential to prevent over-nitration and decomposition, ensuring higher yield and purity of the desired monosubstituted product.[2]

This protocol is a modification of the method described by Levy and Stephen, which has been demonstrated to produce yields of approximately 82%.[2]

-

Preparation of Nitrating Mixture: In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 8.4 mL of fuming nitric acid. Cool the flask in an ice-water bath to 0-5°C.

-

Acid Addition: Slowly add 31.6 mL of concentrated sulfuric acid to the fuming nitric acid, ensuring the temperature of the mixture does not exceed 10-15°C.[2]

-

Addition of Phthalimide: Once the acid mixture is prepared and cooled, add 20.0 g of phthalimide all at once with vigorous stirring.[2]

-

Reaction: Allow the reaction to proceed with continuous stirring for 10 hours at room temperature. The mixture will appear as a yellow slurry.[2]

-

Quenching: Slowly pour the reaction mixture into 112.5 g of crushed ice with vigorous stirring. The temperature must be kept below 20°C to ensure complete precipitation of the product.[2]

-

Isolation: Collect the yellow precipitate by filtration. Wash the solid thoroughly with 450 mL of ice water, ensuring vigorous stirring during each wash to remove residual acids.[2]

-

Purification: Recrystallize the crude product from 95% ethanol to yield pure, bright yellow crystals of 4-Nitrophthalimide.[2]

-

Drying: Dry the final product in a vacuum oven. The expected yield is approximately 82%, with a melting point of 192.1-192.7°C.[2]

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of 4-Nitrophthalimide.

Applications in Research and Drug Development

4-Nitrophthalimide is a linchpin intermediate for numerous high-value chemicals.

-

Pharmaceutical Synthesis: It is a key raw material for preparing 5-cyanophthalide, an essential intermediate in the synthesis of the antidepressant drug Citalopram.[2] The synthesis pathway involves the reduction of the nitro group to an amine, followed by further transformations. Its derivatives have also been explored for their potential as anticonvulsant agents.

-

Fluorescent Dyes and Probes: The reduction of the nitro group to an amine yields 5-aminophthalimide, a precursor to luminol and various azo dyes.[2] The phthalimide structure is a known fluorophore, and modifications enabled by the nitro group allow for the development of advanced fluorescent probes for biological imaging.[1]

-

Agrochemicals: The reactive nature of 4-Nitrophthalimide makes it a useful building block for creating complex organic molecules used in agrochemicals, such as pesticides and herbicides.[3]

Part 2: 4-Nitrophthalamide - The Diamide Derivative

4-Nitrophthalamide (CAS 13138-53-9), systematically known as 4-nitrobenzene-1,2-dicarboxamide, is the diamide derivative of 4-nitrophthalic acid. It is synthesized directly from 4-Nitrophthalimide through ammonolysis, which opens the imide ring.

Chemical Identity and Structure

-

Synonyms: 4-Nitrophthaldiamide, 4-Nitro-1,2-benzenedicarboxamide[6]

Synthesis from 4-Nitrophthalimide

The conversion is a straightforward nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking one of the carbonyl carbons of the imide ring. This leads to the opening of the ring to form a monoamide-carboxylate intermediate, which is then amidated to the final diamide product.

-

Reaction Setup: In a suitable reaction vessel, add 30 g (0.156 mol) of 4-Nitrophthalimide to 168 mL of a 32% ammonia solution.[6][7]

-

Reaction: Stir the mixture at room temperature for 24 hours. A color change from yellow (4-Nitrophthalimide) to white indicates the progress of the reaction.[6][7]

-

Isolation: After 24 hours, filter the resulting white precipitate.

-

Washing: Wash the collected solid with cold water and then with tetrahydrofuran (THF) to remove any unreacted starting material and impurities.[6][7]

-

Drying: Dry the product to obtain pure 4-Nitrophthalamide. The expected yield is approximately 73%, with a melting point of 197°C.[6][7]

Visualization: Conversion Workflow

Sources

- 1. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitrophthalimide | SIELC Technologies [sielc.com]

- 6. 4-Nitrophthaldiamide | 13138-53-9 [chemicalbook.com]

- 7. 4-Nitrophthaldiamide CAS#: 13138-53-9 [m.chemicalbook.com]

Introduction: The Significance of 4-Nitrophthalimide Solubility in Chemical Synthesis and Drug Development

An In-Depth Technical Guide to the Solubility of 4-Nitrophthalimide in Organic Solvents

A Note on Nomenclature: This guide focuses on the solubility of 4-nitrophthalimide. While the initial query specified 4-nitrophthalamide, the preponderance of scientific literature and available solubility data centers on the corresponding imide. Given the structural similarity and the likelihood of related research interests, this guide provides a comprehensive overview of 4-nitrophthalimide's solubility characteristics.

4-Nitrophthalimide is a pivotal intermediate in the synthesis of a range of commercially important compounds. It serves as a foundational building block for certain azo dyes, agrochemicals, and, notably, active pharmaceutical ingredients (APIs)[1][2]. Its utility in the pharmaceutical industry is exemplified by its role as a precursor in the synthesis of drugs like Citalopram[2]. The efficiency of crystallization, a critical step for purification in the manufacturing of these high-value products, is directly dependent on the solubility of 4-nitrophthalimide in various solvent systems. A thorough understanding of its solubility behavior is therefore not merely an academic exercise but a cornerstone of process optimization, enabling higher yields, improved purity, and more sustainable manufacturing practices.

This technical guide provides an in-depth analysis of the solubility of 4-nitrophthalimide in a range of organic solvents, offering insights for researchers, scientists, and drug development professionals. We will delve into quantitative solubility data, the experimental methodologies for its determination, and the underlying physicochemical principles that govern its dissolution.

Physicochemical Properties of 4-Nitrophthalimide

A foundational understanding of the physicochemical properties of 4-nitrophthalimide is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₄ | [3][4] |

| Molecular Weight | 192.13 g/mol | [3] |

| Appearance | Yellow powder | [3][5] |

| Melting Point | 195-206 °C | [4][5] |

| CAS Number | 89-40-7 | [4][5] |

Quantitative Solubility of 4-Nitrophthalimide in Pure Organic Solvents

The solubility of 4-nitrophthalimide has been experimentally determined in a variety of pure organic solvents across a range of temperatures. The following table summarizes the mole fraction solubility (x₁) of 4-nitrophthalimide at various temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |

| N,N-Dimethylformamide | 273.15 | 115.30 |

| 283.15 | 144.90 | |

| 293.15 | 180.80 | |

| 303.15 | 224.20 | |

| 313.15 | 276.40 | |

| 323.15 | 338.80 | |

| Cyclohexanone | 273.15 | 15.31 |

| 283.15 | 22.01 | |

| 293.15 | 30.95 | |

| 303.15 | 42.82 | |

| 313.15 | 58.43 | |

| 323.15 | 78.81 | |

| Acetone | 273.15 | 12.33 |

| 283.15 | 17.58 | |

| 293.15 | 24.64 | |

| 303.15 | 34.02 | |

| 313.15 | 46.43 | |

| 323.15 | 62.68 | |

| Methanol | 273.15 | 0.83 |

| 283.15 | 1.18 | |

| 293.15 | 1.63 | |

| 303.15 | 2.23 | |

| 313.15 | 3.01 | |

| 323.15 | 4.04 | |

| Ethanol | 273.15 | 0.58 |

| 283.15 | 0.83 | |

| 293.15 | 1.17 | |

| 303.15 | 1.63 | |

| 313.15 | 2.25 | |

| 323.15 | 3.09 | |

| Isopropanol | 273.15 | 0.38 |

| 283.15 | 0.55 | |

| 293.15 | 0.77 | |

| 303.15 | 1.09 | |

| 313.15 | 1.52 | |

| 323.15 | 2.11 | |

| Chloroform | 273.15 | 0.05 |

| 283.15 | 0.07 | |

| 293.15 | 0.10 | |

| 303.15 | 0.13 | |

| 313.15 | 0.18 | |

| 323.15 | 0.23 |

Data compiled from studies utilizing a high-performance liquid chromatography (HPLC) method for solubility determination at atmospheric pressure.[6][7]

Key Observations and Interpretation:

-

Temperature Dependence: The solubility of 4-nitrophthalimide in all tested solvents increases with a rise in temperature. This endothermic dissolution process is typical for crystalline solids.

-

Solvent Polarity and Interactions: The highest solubility is observed in N,N-dimethylformamide (DMF), a polar aprotic solvent. The ranking of solubility in the tested solvents is as follows: N,N-dimethylformamide > cyclohexanone > (1,4-dioxane, acetone, 2-butanone, benzyl alcohol) > ethyl acetate > acetonitrile > methanol > ethanol > isopropanol > chloroform.[6][8] This trend highlights the importance of specific solute-solvent interactions. The high solubility in DMF can be attributed to strong dipole-dipole interactions between the polar solvent and the nitro and imide functional groups of 4-nitrophthalimide.

-

Protic vs. Aprotic Solvents: While polar, protic solvents like methanol and ethanol exhibit lower solvating power for 4-nitrophthalimide compared to polar aprotic solvents like DMF and acetone. This suggests that the hydrogen bonding capabilities of the protic solvents may not be as effective in disrupting the crystal lattice of 4-nitrophthalimide as the strong dipolar interactions with aprotic solvents.

Solubility in Binary Solvent Systems

For practical applications such as crystallization, binary solvent mixtures are often employed to fine-tune solubility. The solubility of 4-nitrophthalimide has been investigated in aqueous mixtures of ethanol, acetone, isopropanol, and N,N-dimethylformamide.[9][10] In these systems, the mole fraction solubility is highest in the DMF + water mixture compared to the others at equivalent mass fractions and temperatures.[9][10]

A phenomenon known as "preferential solvation" is observed, where in intermediate and organic-solvent-rich compositions, the 4-nitrophthalimide molecules are preferentially solvated by the organic co-solvent (ethanol, acetone, DMF, or isopropanol) over water.[9][10]

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed, step-by-step methodology for the determination of 4-nitrophthalimide solubility, based on the widely used isothermal saturation technique.

Objective: To determine the equilibrium solubility of 4-nitrophthalimide in a given solvent at a specified temperature.

Materials and Equipment:

-

4-Nitrophthalimide (high purity)

-

Solvent of interest (analytical grade)

-

Isothermal shaker bath or temperature-controlled incubator

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-nitrophthalimide to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately dispense a known volume of the chosen solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature.

-

Allow the mixtures to shake for a sufficient time to reach equilibrium. This is a critical step and the required time (typically 24-72 hours) should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the shaking and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

-

Analysis by HPLC:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute the sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Quantify the concentration of 4-nitrophthalimide by comparing the peak area to a pre-established calibration curve.

-

-

Calculation of Solubility:

-

From the concentration obtained by HPLC and the dilution factor, calculate the mass of 4-nitrophthalimide per mass or volume of the solvent.

-

Convert the solubility to the desired units, such as mole fraction or g/100g of solvent.

-

Caption: Workflow for Isothermal Solubility Determination.

Theoretical Underpinnings of Solubility

The dissolution of a crystalline solute like 4-nitrophthalimide is governed by a balance of forces: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Caption: Thermodynamic Factors in Dissolution.

The high solubility in polar aprotic solvents like DMF is indicative of strong solute-solvent interactions that can effectively overcome the crystal lattice energy of 4-nitrophthalimide. Thermodynamic models such as the modified Apelblat equation, the Jouyban-Acree model, and the NRTL model have been successfully used to correlate the experimental solubility data, providing a mathematical framework to predict solubility at different temperatures and in different solvent systems.[7][8]

Conclusion

The solubility of 4-nitrophthalimide is a critical parameter for its application in the chemical and pharmaceutical industries. This guide has provided a comprehensive overview of its solubility in a range of organic solvents, highlighting the strong dependence on temperature and the nature of the solvent. The high solubility in polar aprotic solvents, particularly N,N-dimethylformamide, provides a valuable starting point for the design of crystallization and purification processes. The detailed experimental protocol and the underlying theoretical principles offer a robust framework for researchers and professionals working with this important chemical intermediate.

References

-

4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem. National Center for Biotechnology Information. [Link]

-

Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide. Journal of Chemical & Engineering Data. [Link]

-

Solubility Determination and Preferential Solvation of 4‑Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N‑Dimethylformamide - ACS Publications. ACS Publications. [Link]

-

Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N , N -Dimethylformamide | Request PDF - ResearchGate. ResearchGate. [Link]

-

4-Nitrophthalimide - CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

-

The Role of 4-Nitro-N-methylphthalimide in Modern Chemical Manufacturing. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Solubility Measurement and Thermodynamic Modeling of 4‑Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K - ACS Figshare. ACS Publications. [Link]

-

Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K | Request PDF - ResearchGate. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 6. Item - Solubility Measurement and Thermodynamic Modeling of 4âNitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K - American Chemical Society - Figshare [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of 4-Nitrophthalamide: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 4-Nitrophthalamide (C₈H₄N₂O₄), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying scientific rationale for its interpretation. Our focus is on providing a practical, in-depth understanding that bridges raw data with molecular structure and properties.

Introduction

4-Nitrophthalamide, a derivative of phthalimide, is a compound of significant interest in synthetic organic chemistry, often serving as a precursor for the synthesis of various dyes, polymers, and pharmacologically active molecules. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular structure. This guide will explore the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 4-Nitrophthalamide, offering a detailed interpretation of each to elucidate its structural features.

Molecular Structure of 4-Nitrophthalamide

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of 4-Nitrophthalamide. The molecule consists of a benzene ring fused to a five-membered imide ring, with a nitro group attached to the benzene ring at the 4-position.

Caption: General workflow for NMR data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 4-Nitrophthalamide

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carbonyl Carbons (C=O) |

| ~150 | Aromatic Carbon attached to NO₂ |

| ~135, ~128, ~124 | Other Aromatic Carbons |

| Specific assignments require more detailed 2D NMR experiments. |

Interpretation:

The ¹³C NMR spectrum of 4-nitrophthalamide is expected to show four signals in the aromatic region and one for the carbonyl carbons. The carbonyl carbons of the imide ring typically resonate at a downfield chemical shift, around 167 ppm, due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The aromatic carbon atom directly attached to the electron-withdrawing nitro group is also significantly deshielded and appears at a lower field (around 150 ppm). The other aromatic carbons will appear in the typical aromatic region (120-140 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 4-Nitrophthalamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium | N-H stretching (imide) |

| ~1770 and ~1710 | Strong | C=O stretching (asymmetric and symmetric) |

| ~1546 | Strong | Asymmetric NO₂ stretching |

| ~1349 | Strong | Symmetric NO₂ stretching |

| ~1600-1450 | Medium | C=C stretching (aromatic) |

Interpretation:

The IR spectrum of 4-Nitrophthalamide provides clear evidence for its key functional groups. A medium intensity band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration of the imide group. Two strong absorption bands, typically around 1770 cm⁻¹ and 1710 cm⁻¹, are indicative of the asymmetric and symmetric C=O stretching of the cyclic imide. The presence of the nitro group is confirmed by two very strong absorptions: the asymmetric stretch at approximately 1546 cm⁻¹ and the symmetric stretch around 1349 cm⁻¹. [1]The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of a Solid

ATR-FTIR is a convenient method for analyzing solid samples directly without extensive preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the powdered 4-Nitrophthalamide sample onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum of the sample.

-

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for 4-Nitrophthalamide

| m/z | Relative Intensity | Assignment |

| 192 | High | Molecular Ion [M]⁺ |

| 146 | Medium | [M - NO₂]⁺ |

| 104 | Medium | [M - NO₂ - C₂H₂O]⁺ or [C₆H₄(CO)]⁺ |

| 103 | High | [M - NO₂ - HNCO]⁺ or [C₆H₃(CO)]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Interpretation:

The mass spectrum of 4-Nitrophthalamide shows a prominent molecular ion peak [M]⁺ at m/z 192, which corresponds to its molecular weight. The fragmentation pattern is consistent with the proposed structure. A significant fragment is observed at m/z 146, corresponding to the loss of the nitro group (NO₂, 46 Da). Further fragmentation can lead to the loss of carbon monoxide (CO) or other neutral molecules. The base peak is often observed at m/z 103. [2]This complex fragmentation provides a unique fingerprint for 4-Nitrophthalamide.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

-

Sample Introduction: A small amount of the 4-Nitrophthalamide sample is introduced into the ion source, typically via a direct insertion probe for solid samples.

-

Vaporization: The sample is heated under vacuum to promote vaporization.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion [M]⁺.

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Proposed fragmentation pathway for 4-Nitrophthalamide in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a cohesive and detailed structural confirmation of 4-Nitrophthalamide. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum identifies the characteristic functional groups (imide, nitro, and aromatic ring), and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation pathways. This comprehensive analysis serves as a valuable resource for researchers and scientists working with this important chemical compound, ensuring its accurate identification and facilitating its application in further research and development.

References

-

PubChem. 4-Nitrophthalimide. National Center for Biotechnology Information. [Link] [2]2. ResearchGate. Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. [Link]

Sources

A Senior Application Scientist's Guide to 4-Nitrophthalamide in Modern Pharmaceutical Synthesis

Abstract

4-Nitrophthalamide, and its closely related precursor 4-nitrophthalimide, serve as pivotal intermediates in the synthesis of a range of high-value pharmaceutical agents. This technical guide elucidates the strategic importance of the 4-nitrophthalamide scaffold, focusing on its core chemical properties and principal synthetic transformations. We will explore the causality behind its application, detailing the critical reduction of its nitro group to form a key amine intermediate and the subsequent cyclization reactions that form the core of several blockbuster drugs. Through detailed protocols, mechanistic diagrams, and case studies in the synthesis of immunomodulators like Lenalidomide and PDE4 inhibitors like Apremilast, this document provides researchers and drug development professionals with a comprehensive understanding of 4-nitrophthalamide's versatile role as a foundational building block in medicinal chemistry.

Introduction to 4-Nitrophthalamide: A Strategic Precursor

In the landscape of pharmaceutical development, the selection of a starting material is a decision of paramount strategic importance. The ideal precursor is readily available, cost-effective, and possesses chemical functionalities that can be reliably and selectively transformed into a desired active pharmaceutical ingredient (API). 4-Nitrophthalamide (and its imide analog) fits this profile perfectly, offering a stable phthalimide core functionalized with a highly versatile nitro group. More than 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-containing heterocycles being the most prominent.[1] The phthalimide structure present in 4-nitrophthalamide is a well-established pharmacophore, making it an attractive starting point for drug design.

Physicochemical Properties

The physical and chemical characteristics of 4-nitrophthalamide and its corresponding imide dictate its handling, reactivity, and purification. A summary of these properties is presented below.

| Property | 4-Nitrophthalamide | 4-Nitrophthalimide |

| Molecular Formula | C₈H₇N₃O₄ | C₈H₄N₂O₄[2] |

| Molecular Weight | 209.17 g/mol | 192.13 g/mol [2] |

| Appearance | Pale yellow crystals[3] | Yellow powder[2][4] |

| Melting Point | 200-202 °C[3] | 196-200 °C (approx. 356-360 °F)[2] |

| Solubility | Recrystallizes from acetone[3] | Insoluble in water[2] |

| CAS Number | 16645-12-6 (from search) | 89-40-7[2][4] |

Note: 4-Nitrophthalamide is the diamide derivative, while 4-Nitrophthalimide is the cyclic imide. The imide is often the direct precursor in many syntheses, prepared by nitrating phthalimide.

The Strategic Importance of the Nitro and Phthalimide Groups

The utility of 4-nitrophthalamide in synthesis stems directly from its two key functional components: the aromatic nitro group and the phthalimide/phthalamide structure.

Caption: Logical flow of 4-Nitrophthalamide's synthetic utility.

-

The Nitro Group as a Masked Amine: The electron-withdrawing nitro group is relatively unreactive under many conditions, allowing chemists to perform modifications on other parts of a molecule without interference. However, it can be cleanly and efficiently reduced to a primary amine (-NH₂). This transformation is the cornerstone of its use, as the resulting aromatic amine is a potent nucleophile, enabling the formation of new carbon-nitrogen bonds essential for building the final drug structure.[5]

-

The Phthalimide Core as a Scaffold: The phthalimide ring system is a privileged structure in medicinal chemistry. It is a rigid, planar scaffold that can correctly orient substituents to interact with biological targets.[1] In drugs like thalidomide and its analogs, this core is essential for binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[6]

Core Synthetic Transformations

The journey from 4-nitrophthalamide to a complex API is dominated by a few high-yield, well-understood transformations. The most critical of these is the reduction of the nitro group.

Reduction of the Nitro Group: The Gateway to Bioactivity

The conversion of 4-nitrophthalimide to 4-aminophthalimide is the principal enabling step for its use in many pharmaceutical syntheses. This reaction unmasks the key amino group needed for subsequent coupling reactions.

Causality Behind Experimental Choices: Catalytic hydrogenation is the preferred industrial method for this reduction.

-

Catalyst: Palladium on carbon (Pd/C) and Raney Nickel are highly efficient catalysts for this transformation. They provide a high surface area for the reaction to occur.[5]

-

Solvent: Solvents like dimethylformamide (DMF), methanol, or ethanol are chosen for their ability to dissolve the starting material and their inertness under hydrogenation conditions.[5]

-

Hydrogen Source: Pressurized hydrogen gas is the reagent. The pressure is carefully controlled; an initial lower pressure is often used to manage the initial exothermic reaction before increasing it to drive the reaction to completion.[5]

Caption: Workflow for the reduction of 4-Nitrophthalimide.

Experimental Protocol: Synthesis of 4-Aminophthalimide from 4-Nitrophthalimide [5] This protocol is adapted from established literature procedures and should be performed by qualified personnel with appropriate safety precautions.

-

Vessel Preparation: To a suitable hydrogenation vessel, add 4-Nitrophthalimide (100 g).

-

Dissolution: Add dimethylformamide (600 ml) to dissolve the starting material.

-

Catalyst Addition: Carefully add wet Raney Nickel catalyst (20 g) to the solution under an inert atmosphere.

-

Initial Hydrogenation: Seal the vessel. Pressurize with hydrogen to 20-40 psi and maintain the temperature between 20-30°C. The reaction is exothermic, and this initial phase must be carefully monitored.

-

Main Reaction: Once the initial exotherm subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C.

-

Monitoring: Continue hydrogenation until hydrogen uptake ceases, indicating the reaction is complete. This can be confirmed by techniques like Thin Layer Chromatography (TLC).

-

Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The catalyst is pyrophoric and must be handled with care.

-

Isolation: The product, 4-aminophthalimide, can be precipitated from the filtrate and purified further by recrystallization.

Case Studies in Pharmaceutical Synthesis

The true value of 4-nitrophthalamide and its derivatives is demonstrated by their application in the synthesis of globally recognized medicines.

Immunomodulatory Drugs (IMiDs): Lenalidomide

Lenalidomide (Revlimid) is a blockbuster analog of thalidomide used to treat multiple myeloma and other cancers.[7] Its synthesis is a prime example of the strategic use of a nitrophthalic precursor.

Synthetic Strategy: The synthesis of lenalidomide involves the cyclization of a nitro-substituted benzoate with 3-aminopiperidine-2,6-dione.[6][8][9] The crucial final step is the reduction of the nitro group to the essential 4-amino group, which is critical for its immunomodulatory activity.[6]

Caption: General synthetic scheme for Lenalidomide.

While this specific example uses a 3-nitro isomer, the chemical principle is identical to that leveraged from 4-nitrophthalamide derivatives: using a protected, stable nitro group that is later converted to the bioactive amine functionality at a key stage of the synthesis.

PDE4 Inhibitor: Apremilast

Apremilast (Otezla) is an oral medication for treating psoriasis and psoriatic arthritis.[10] Its synthesis involves the condensation of a complex chiral amine with a functionalized phthalic anhydride.

Synthetic Strategy: A common route to Apremilast involves coupling (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine with 3-acetamidophthalic anhydride.[11][12] The 3-acetamidophthalic anhydride is itself prepared from 3-aminophthalic acid, which is derived from the reduction of 3-nitrophthalic acid. This again highlights the central role of a nitrophthalic acid/anhydride intermediate, where the nitro group serves as a precursor to the necessary amine functionality, which is then acetylated. The core reaction is the formation of the phthalimide ring system.

Experimental Protocol: Condensation for Apremilast Synthesis [11] This is a representative final step in the synthesis.

-

Reactant Mixture: In a reaction vessel, combine 3-acetamidophthalic anhydride and (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine salt.

-

Solvent and Catalyst: Add glacial acetic acid, which serves as both the solvent and an acid catalyst for the condensation and dehydration reaction.

-

Reaction Conditions: Heat the mixture, often to reflux (around 110-125 °C), for several hours.[11][12][13]

-

Monitoring: Track the reaction's progress via TLC or HPLC until the starting materials are consumed.

-

Isolation and Purification: Cool the reaction mixture. The product, Apremilast, often precipitates from the solution. It can be collected by filtration and purified by recrystallization from a suitable solvent system to achieve the high purity required for an API.

Precursor to Other APIs: Citalopram Intermediate

Beyond complex immunomodulators, 4-nitrophthalimide is a documented precursor for intermediates used in the synthesis of other drugs. For instance, it can be converted to 5-cyanophthalide, a key raw material in the manufacturing of the antidepressant Citalopram.[14] This demonstrates the broader utility of 4-nitrophthalimide as a versatile starting point for diverse heterocyclic targets in medicinal chemistry.[15][16][17]

Conclusion and Future Outlook

4-Nitrophthalamide and its related imide are more than simple chemical intermediates; they are strategic assets in pharmaceutical synthesis. Their value is rooted in the reliable and high-yielding chemistry of their two core components: the phthalimide scaffold that forms the backbone of many APIs, and the nitro group that serves as a robust, masked precursor to the synthetically essential amino group. The ability to perform this nitro-to-amine transformation late in a synthetic sequence allows for the clean and efficient production of complex molecules like Lenalidomide and Apremilast. As drug development continues to rely on modular, scaffold-based design, the demand for versatile and economically viable building blocks like 4-nitrophthalamide will undoubtedly persist, cementing its role as a cornerstone of modern medicinal chemistry.

References

-

Development of Analogs of Thalidomide . Encyclopedia.pub. [Link]

-

4-Nitrophthalimide | C8H4N2O4 | CID 6969 . PubChem, National Center for Biotechnology Information. [Link]

-

Cas 41663-84-7,4-Nitro-N-methylphthalimide . LookChem. [Link]

-

A Novel Green Synthesis of Thalidomide and Analogs . ResearchGate. [Link]

-

4-Nitrophthalimide | CAS#:89-40-7 . Chemsrc. [Link]

- A process for the preparation of 3-and 4-aminophthalimide. WO2004043919A1.

-

Solid-phase synthesis of thalidomide and its analogues . PubMed, National Center for Biotechnology Information. [Link]

-

Thalidomide and thalidomide analogs synthesized . ResearchGate. [Link]

-

Study on synthesis of thalidomide analogues and their bioactivities; Inhibition on iNOS pathway and cytotoxic effects . Taipei Medical University Repository. [Link]

-

A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug . ResearchGate. [Link]

-

Synthesis of 4-nitrophthalimide . Semantic Scholar. [Link]

-

Synthesis of apremilast . ResearchGate. [Link]

-

Synthesis of 4-nitrophthalamide (I) . PrepChem.com. [Link]

-

4-Nitrophthalamide . ResearchGate. [Link]

- Process for the preparation of apremilast. US10774041B2.

- Process for the preparation of apremilast. EP3181549A1.

- Process for the preparation of apremilast. US10287248B2.

-

Prescribed drugs containing nitrogen heterocycles: an overview . PMC, PubMed Central. [Link]

-

Schematic representation for the synthesis of lenalidomide nitro precursor . ResearchGate. [Link]

-

Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity . PubMed, National Center for Biotechnology Information. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds . Bentham Science. [Link]

-

Experimental design optimization for the synthesis of lenalidomide nitro precursor . ResearchGate. [Link]

-

Lenalidomide | C13H13N3O3 | CID 216326 . PubChem, National Center for Biotechnology Information. [Link]

-

heterocyclic compounds with their recent development . IJPSR. [Link]

-

The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design . International Journal of Pharmaceutical Research and Applications. [Link]

-

Synthesis of heterocyclic scaffolds with anti-hyperlipidemic potential: A review . Der Pharma Chemica. [Link]

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 5. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. EP3181549A1 - Process for the preparation of apremilast - Google Patents [patents.google.com]

- 11. US10774041B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]

- 12. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [wap.guidechem.com]

- 15. ijpsr.com [ijpsr.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. derpharmachemica.com [derpharmachemica.com]

4-Nitrophthalamide: A Versatile Precursor for Advanced Fluorescent Probes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of modern biomedical research and diagnostics, fluorescent probes are indispensable tools, enabling the visualization and quantification of intricate biological processes with unparalleled sensitivity. 4-Nitrophthalamide and its structural isomers serve as pivotal starting materials in the synthesis of diverse classes of these probes. This technical guide provides a comprehensive overview of the synthetic pathways, mechanistic principles, and practical applications of fluorescent probes derived from this versatile chemical scaffold. We will explore the synthesis of both classic chemiluminescent agents like luminol and sophisticated naphthalimide-based fluorescent sensors. This document is intended to be a practical resource for researchers, offering not only theoretical insights but also detailed experimental protocols and critical analysis of the underlying chemistry.

Introduction: The Strategic Importance of the Phthalamide Scaffold

The phthalimide and naphthalimide frameworks are privileged structures in the design of fluorescent probes due to their rigid, planar nature and favorable photophysical properties.[1] The introduction of a nitro group at the 4-position of the phthalimide or naphthalimide core provides a strategic chemical handle for further functionalization. This electron-withdrawing group can be readily converted into an electron-donating amino group, a transformation that forms the basis for many "off-on" fluorescent sensing mechanisms.[2] This guide will delve into two primary classes of probes derived from nitrophthalic acid isomers: the chemiluminescent phthalhydrazides (e.g., luminol) and the fluorescent 4-aminonaphthalimides.

The Luminol Pathway: Harnessing Chemiluminescence from a Nitrophthalic Acid Isomer

While 4-nitrophthalamide is our central topic, a comprehensive discussion necessitates the inclusion of its isomer, 3-nitrophthalic acid, which is the direct precursor to one of the most well-known chemiluminescent compounds, luminol.[3] The underlying principles of synthesis and function are highly relevant to understanding the broader utility of nitrophthalic derivatives.

Mechanism of Luminol Chemiluminescence

Luminol (3-aminophthalhydrazide) produces a characteristic blue glow upon oxidation in an alkaline solution, a phenomenon known as chemiluminescence.[4][5] This light-emitting reaction is catalyzed by metal ions, such as the iron in hemoglobin, making it a cornerstone of forensic science for blood detection.[6] The excited-state 3-aminophthalate dianion is the species responsible for the emission of light.[7][8]

Synthetic Workflow: From 3-Nitrophthalic Acid to Luminol

The synthesis of luminol is a two-step process involving the formation of a cyclic hydrazide followed by the reduction of the nitro group.[9]

Caption: Synthetic pathway for luminol from 3-nitrophthalic acid.

Experimental Protocol: Synthesis of Luminol

Part A: Synthesis of 3-Nitrophthalhydrazide [3][9]

-

In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.

-

Heat the mixture gently over a microburner until the solid dissolves.

-

Add 4 mL of triethylene glycol and a boiling chip.

-

Heat the solution vigorously, allowing the temperature to rise to 215-220°C. Maintain this temperature for approximately 2 minutes.

-

Allow the solution to cool to about 100°C and then add 3 mL of hot water.

-

Cool the mixture in an ice bath to precipitate the 3-nitrophthalhydrazide.

-

Collect the light-yellow solid product by vacuum filtration.

Part B: Synthesis of Luminol (3-Aminophthalhydrazide) [9][10]

-

Transfer the crude 3-nitrophthalhydrazide to a clean test tube.

-

Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.

-

Add 4 g of sodium dithionite (sodium hydrosulfite).

-

Wash the sides of the test tube with a small amount of water.

-

Heat the mixture to boiling and maintain for 5 minutes with stirring.

-

Add 2.6 mL of glacial acetic acid.

-

Cool the test tube in an ice bath to crystallize the luminol.

-

Collect the light-yellow luminol crystals by vacuum filtration.

Naphthalimide-Based Fluorescent Probes: A Modern Approach to Cellular Imaging

Derivatives of 1,8-naphthalimide are highly valued as fluorophores due to their excellent photostability, high fluorescence quantum yields, and large Stokes shifts.[11][12][13] The synthesis of these probes often begins with 4-substituted-1,8-naphthalic anhydrides, with 4-nitro-1,8-naphthalic anhydride being a key intermediate.

Design Principles of Naphthalimide Probes

A common strategy in the design of naphthalimide-based probes is to utilize the 4-nitro group as a fluorescence quencher.[2] The probe is initially non-fluorescent or weakly fluorescent. Upon interaction with a specific analyte or enzyme (such as nitroreductase in hypoxic tumor cells), the nitro group is reduced to a highly fluorescent amino group, resulting in a "turn-on" fluorescence signal.[2][14] This principle has been successfully applied to develop probes for detecting metal ions, reactive oxygen species, and specific cellular environments.[11][15][16][17][18]

Synthetic Workflow: From 4-Nitro-1,8-Naphthalic Anhydride to a Functional Probe

The synthesis typically involves an imidation reaction between 4-nitro-1,8-naphthalic anhydride and a primary amine that contains the desired recognition moiety.[2]

Caption: General synthesis of a "turn-on" naphthalimide fluorescent probe.

Experimental Protocol: Synthesis of a Hypoxia-Responsive Naphthalimide Probe

This protocol is adapted from the synthesis of a nitronaphthalimide probe for imaging hypoxia in cancer cells.[2]

-

Dissolve 4-nitro-1,8-naphthalic anhydride (1.216 g, 5 mmol) in 20 mL of ethanol.

-

Add 4-aminobenzaldehyde (0.605 g, 5 mmol) to the solution.

-

Reflux the reaction mixture for 4 hours at 80°C.

-

Cool the mixture to room temperature and pour it into ice-cold water.

-

A red precipitate of the 4-nitronaphthalimide probe will form.

-

Collect the precipitate by filtration, dry it, and recrystallize from ethanol.

Applications in Research and Drug Development